5-Phenyl-2-furaldehyde

Description

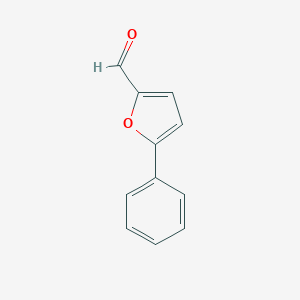

Structure

3D Structure

Properties

IUPAC Name |

5-phenylfuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJHNNPEPBZULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377726 | |

| Record name | 5-Phenyl-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13803-39-9 | |

| Record name | 5-Phenyl-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Phenyl-2-furaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Phenyl-2-furaldehyde: From Historical Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenyl-2-furaldehyde, a heterocyclic aldehyde, stands as a versatile scaffold in organic synthesis and a molecule of significant interest in medicinal chemistry. Its unique structure, combining a furan ring with a phenyl substituent, imparts a range of chemical and biological properties that have been explored for various applications, notably in the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of this compound, from its historical discovery and early synthetic routes to modern, efficient methodologies. The guide will delve into its chemical properties, reactivity, and detailed experimental protocols for its synthesis. Furthermore, it will explore its biological activities, with a focus on its potential as an antimicrobial and anticancer agent, supported by available data and mechanistic insights. This document is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, offering both foundational knowledge and practical insights into this intriguing molecule.

Introduction and Historical Context

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a common motif in a plethora of natural products and synthetic compounds with diverse biological activities.[1] The introduction of a phenyl group at the 5-position of the 2-furaldehyde core significantly influences the molecule's electronic properties and steric hindrance, opening avenues for a wide array of chemical transformations and biological interactions.

While a precise, singular "discovery" of this compound in the historical literature is challenging to pinpoint, its synthesis and study are intrinsically linked to the development of fundamental organic reactions. Early methods for the arylation of furan derivatives, such as the Gomberg-Bachmann reaction, likely provided initial access to phenyl-substituted furans, which could then be formylated to yield this compound. However, the advent of more efficient and regioselective methods, particularly the Meerwein arylation , marked a significant step forward in the accessibility of this compound.

The Meerwein arylation, first reported by Hans Meerwein in 1939, involves the copper-catalyzed reaction of an aryl diazonium salt with an electron-rich alkene.[2] The application of this reaction to furan and its derivatives provided a direct route to 5-aryl-2-furaldehydes, including the phenyl analog. This method, despite its historical significance, often requires stoichiometric amounts of copper salts and can suffer from side reactions. The subsequent development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biaryl compounds, offering milder conditions, higher yields, and greater functional group tolerance. These modern methods have become the cornerstone for the synthesis of this compound and its derivatives in contemporary research.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in synthesis and biological assays.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈O₂ | PubChem |

| Molecular Weight | 172.18 g/mol | PubChem |

| Appearance | Yellow to brown crystalline solid or powder | Sigma-Aldrich |

| Melting Point | 29-33 °C (lit.) | Sigma-Aldrich |

| Boiling Point | 110 °C at 0.02 mmHg | PubChem |

| Solubility | Soluble in most organic solvents such as ethanol, acetone, and THF. Sparingly soluble in water. | General Knowledge |

| CAS Number | 13803-39-9 | PubChem |

Synthesis of this compound: Methodologies and Protocols

The synthesis of this compound has evolved significantly over the years, with modern methods offering high efficiency and regioselectivity. This section details the key synthetic strategies, from classical approaches to contemporary palladium-catalyzed reactions, and provides illustrative experimental protocols.

Meerwein Arylation: The Classical Approach

The Meerwein arylation represents one of the earliest practical methods for the synthesis of this compound. The reaction proceeds via the generation of an aryl radical from a diazonium salt, which then adds to the furan ring.

Reaction Scheme:

Figure 1: General workflow for the Meerwein arylation of 2-furaldehyde.

Detailed Experimental Protocol (Adapted from Varshney et al., 2013)[4]:

-

Diazotization of Aniline:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the benzenediazonium chloride solution.

-

-

Meerwein Arylation:

-

In a separate, larger flask, prepare a solution of 2-furaldehyde (1.2 eq) in acetone.

-

Add an aqueous solution of copper(II) chloride (0.1-0.2 eq) to the 2-furaldehyde solution and cool the mixture to 0-5 °C.

-

Slowly add the freshly prepared benzenediazonium chloride solution to the 2-furaldehyde/CuCl₂ mixture with vigorous stirring. Control the rate of addition to maintain the temperature below 10 °C and to manage the evolution of nitrogen gas.

-

After the addition is complete, continue stirring at room temperature for 2-4 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a large volume of cold water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.

-

Causality Behind Experimental Choices:

-

Low Temperature for Diazotization: Diazonium salts are unstable and can decompose at higher temperatures. Maintaining a low temperature (0-5 °C) is crucial for their formation and to prevent unwanted side reactions.

-

Copper(II) Chloride Catalyst: Cu(II) facilitates the decomposition of the diazonium salt to generate the aryl radical, which is the key reactive intermediate in the Meerwein arylation.

-

Slow Addition of Diazonium Salt: This is critical to control the exothermic reaction and the rate of nitrogen gas evolution, preventing a dangerous pressure buildup and ensuring a controlled reaction.

Palladium-Catalyzed Cross-Coupling Reactions: Modern and Efficient Syntheses

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, have become the methods of choice for the synthesis of this compound due to their high yields, mild reaction conditions, and broad functional group tolerance.[3]

Reaction Scheme (Suzuki Coupling):

Figure 2: General workflow for the Suzuki coupling to synthesize this compound.

Detailed Experimental Protocol (Adapted from McClure et al., 2001)[5]:

-

Reaction Setup:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-furaldehyde (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or 1,4-dioxane) and water.

-

-

Reaction Execution:

-

Heat the reaction mixture to a temperature of 80-100 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) oxidation state, is sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst degradation and ensure its catalytic activity.

-

Base: The base is essential for the transmetalation step in the Suzuki coupling catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.

-

Degassed Solvents: Removing dissolved oxygen from the solvents is another measure to protect the palladium catalyst from oxidation.

Biological Activities and Potential in Drug Development

This compound and its derivatives have emerged as promising scaffolds in drug discovery, exhibiting a range of biological activities. The presence of the furan ring, the phenyl group, and the reactive aldehyde functionality allows for structural modifications to optimize potency and selectivity against various biological targets.

Antimicrobial Activity

Derivatives of this compound have shown notable activity against a spectrum of microbial pathogens. The core structure is often derivatized, for instance, by converting the aldehyde into Schiff bases or other heterocyclic systems, to enhance antimicrobial efficacy.

While specific MIC (Minimum Inhibitory Concentration) values for the parent this compound are not extensively reported in readily available literature, studies on its derivatives provide valuable insights. For example, various Schiff bases derived from 5-aryl-2-furaldehydes have demonstrated activity against both Gram-positive and Gram-negative bacteria.[6]

Proposed Mechanism of Action:

The precise mechanism of antimicrobial action is likely multifactorial and dependent on the specific derivative. However, some general mechanisms can be proposed:

-

Inhibition of Essential Enzymes: The heterocyclic nature of the furan ring and the aromatic phenyl group can facilitate binding to the active sites of crucial microbial enzymes, disrupting their function.

-

Disruption of Cell Membrane Integrity: Lipophilic derivatives may intercalate into the bacterial cell membrane, leading to increased permeability and cell death.

-

Generation of Reactive Oxygen Species (ROS): Some furan-containing compounds are known to induce oxidative stress in microbial cells, leading to damage of cellular components.

A study on novel pyrazole derivatives containing a 5-phenyl-2-furan moiety revealed that one of the compounds might act on the synthesis of the fungal cell wall and block nutrient transportation, leading to cell senescence and death.[7]

Antitumor Activity

The potential of this compound and its derivatives as anticancer agents has garnered significant attention. The planar structure of the molecule allows for potential intercalation into DNA, and the reactive aldehyde group can interact with biological nucleophiles, such as amino acid residues in proteins.

Quantitative data on the anticancer activity of the parent this compound is limited in the public domain. However, studies on structurally related compounds provide compelling evidence of the potential of this scaffold. For instance, a study on novel 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones, which are derivatives of a furan aldehyde, showed significant cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cell lines, with IC₅₀ values in the low micromolar range.[8]

Proposed Mechanism of Action:

The anticancer activity of this compound derivatives is likely mediated through multiple pathways:

-

Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Derivatives of 5-phenyl-2-furan may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.[8]

-

Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, leading to arrest at specific checkpoints (e.g., G2/M phase) and preventing cell proliferation.

-

Inhibition of Topoisomerases: Topoisomerases are enzymes crucial for DNA replication and transcription. Some heterocyclic compounds can inhibit these enzymes, leading to DNA damage and cell death.

-

Anti-angiogenic Effects: The formation of new blood vessels (angiogenesis) is essential for tumor growth and metastasis. Some furan derivatives may inhibit this process, thereby starving the tumor of nutrients.

The following diagram illustrates a plausible, generalized mechanism of action for a this compound derivative in a cancer cell:

Figure 3: A generalized signaling pathway for the anticancer activity of a this compound derivative.

Future Perspectives and Conclusion

This compound continues to be a molecule of considerable interest for both synthetic and medicinal chemists. Its straightforward accessibility through modern synthetic methods, coupled with its versatile reactivity, makes it an attractive starting material for the construction of complex molecular architectures.

For drug development professionals, the 5-phenyl-2-furan scaffold represents a privileged structure with demonstrated potential in the development of novel antimicrobial and anticancer agents. Future research in this area should focus on:

-

Elucidation of Specific Molecular Targets: Identifying the precise protein targets of this compound derivatives will be crucial for understanding their mechanism of action and for rational drug design.

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the phenyl and furan rings, as well as the aldehyde functionality, will help in optimizing potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy and Safety Profiling: Promising in vitro candidates need to be evaluated in animal models to assess their therapeutic efficacy and to determine their safety profiles.

References

- Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). This compound: Synthesis, Reactions and Biological Activities. Egyptian Journal of Chemistry, 58(2), 113-139.

-

McClure, M. S., Glover, B., McSorley, E., Millar, A., Osterhout, M. H., & Roschangar, F. (2001). Regioselective Palladium-Catalyzed Arylation of 2-Furaldehyde. Organic Letters, 3(11), 1677–1680. [Link]

-

Buzun, K., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Pharmaceuticals, 16(5), 731. [Link]

- Zhao, L., et al. (2013). In Vitro Antioxidant and Antiproliferative Activities of 5-Hydroxymethylfurfural. Journal of Agricultural and Food Chemistry, 61(44), 10604–10611.

-

Comparative Review of Cardioprotective Potential of Various Parts of Sambucus nigra L., Sambucus williamsii Hance, and Their Products. (2022). Molecules, 27(23), 8393. [Link]

-

Li, Y., et al. (2019). Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. Bioorganic & Medicinal Chemistry, 27(19), 115048. [Link]

-

Degen, L., et al. (1972). Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones. Chemotherapy, 17(2), 130-40. [Link]

- Varshney, M. M., Husain, A., & Parcha, V. (2013). Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines. World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 1802-1806.

-

Kim, S. H., & Rieke, R. D. (2013). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. The Journal of Organic Chemistry, 78(5), 1984–1993. [Link]

-

Liégault, B., et al. (2009). Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. The Journal of Organic Chemistry, 74(5), 1826–1834. [Link]

-

Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. (2022). Molecules, 27(15), 4933. [Link]

- Synthesis of Lapatinib via direct regioselective arylation of furfural. (2014). Tetrahedron Letters, 55(41), 5644-5646.

-

Meerwein arylation. In Wikipedia. Retrieved January 7, 2026, from [Link]

-

Regioselective Palladium-Catalyzed Arylation of 2-Furaldehyde. (2001). Organic Chemistry Portal. [Link]

-

5-Hydroxymethylfurfural (HMF) in Organic Synthesis: A Review of its Recent Applications Towards Fine Chemicals. (2020). HAL Open Science. [Link]

-

The antisickling agent, 5-hydroxymethyl-2-furfural: Other potential pharmacological applications. (2024). Medicinal Research Reviews, 44(6), 2707-2729. [Link]

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). Molbank, 2023(2), M1654. [Link]

- Palladium-catalyzed α-arylation of carbonyls in the de novo synthesis of aromatic heterocycles. (2015).

- Continuous flow Meerwein–Ponndorf–Verley reduction of HMF and furfural using basic zirconium carbonate. (2022). RSC Advances, 12(13), 7899-7905.

-

5-hydroxymethyl-2-furaldehyde impairs Candida albicans - Staphylococcus epidermidis interaction in co-culture by suppressing crucial supportive virulence traits. (2021). Microbial Pathogenesis, 158, 104990. [Link]

-

5-hydroxymethyl-2-furaldehyde from marine bacterium Bacillus subtilis inhibits biofilm and virulence of Candida albicans. (2018). Microbiological Research, 207, 19-32. [Link]

- Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). (2013). Journal of the Korean Chemical Society, 57(6), 776-782.

-

Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. (2021). Polymers, 13(24), 4307. [Link]

-

Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. (2022). Journal of Medicinal and Chemical Sciences, 5(5), 793-804. [Link]

-

Role of Furfural and 5-Methyl-2-furfural in Glucose-Induced Inhibition of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Formation in Chemical Models and Pork Patties. (2024). Foods, 13(6), 849. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Meerwein arylation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Regioselective Palladium-Catalyzed Arylation of 2-Furaldehyde [organic-chemistry.org]

- 6. Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones | MDPI [mdpi.com]

An In-Depth Technical Guide to the Physicochemical Properties of 5-Phenyl-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenyl-2-furaldehyde is a heterocyclic aldehyde that serves as a valuable building block in organic synthesis, particularly in the design and development of novel therapeutic agents. Its structure, featuring a phenyl group attached to a furan ring bearing an aldehyde, provides a unique scaffold for the synthesis of a diverse range of compounds with potential pharmacological activities, including antimicrobial and antitumor properties.[1] A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthetic chemistry, process development, and pharmaceutical research. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, coupled with detailed experimental protocols for their determination.

Chemical Identity and Structure

The fundamental identity of this compound is defined by its molecular structure and associated identifiers.

| Identifier | Value |

| IUPAC Name | 5-phenylfuran-2-carbaldehyde[2] |

| CAS Number | 13803-39-9[2] |

| Molecular Formula | C₁₁H₈O₂[2] |

| Molecular Weight | 172.18 g/mol [2] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(O2)C=O[2] |

| InChI Key | BMJHNNPEPBZULA-UHFFFAOYSA-N[2] |

The structure consists of a furan ring substituted with a phenyl group at the 5-position and an aldehyde group at the 2-position. This arrangement of functional groups dictates its reactivity and physical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Appearance | Yellow to green to brown solid or liquid[3] |

| Melting Point | 29-33 °C[4] |

| Boiling Point | 146 °C at 5 Torr[3] |

| Solubility | Data not available in quantitative terms. Qualitatively, it is expected to be soluble in many organic solvents. |

| Density | 1.154 g/cm³[3] |

| Refractive Index | 1.583[3] |

Melting Point

The melting point of a solid is a critical indicator of its purity. For this compound, the reported melting point is in the range of 29-33 °C.[4] This relatively low melting point suggests that it can exist as either a solid or a liquid at or near room temperature.

Boiling Point

The boiling point of this compound is reported as 146 °C under reduced pressure (5 Torr).[3] Boiling at reduced pressure is a common practice for organic compounds to prevent decomposition at higher temperatures.

Solubility

Spectral Data

Spectroscopic data is essential for the structural elucidation and characterization of this compound.

UV-Vis Spectroscopy

The ultraviolet-visible (UV-Vis) spectrum of a molecule provides information about its electronic transitions. For aromatic and conjugated systems like this compound, characteristic absorption bands are expected. The UV spectrum of the parent compound, 2-furaldehyde, shows absorption maxima at 277 nm.[6] The introduction of the phenyl group in conjugation with the furan ring is expected to cause a bathochromic (red) shift in the absorption maximum. Studies on similar compounds, such as furfural and 5-hydroxymethylfurfural (HMF) in an ethanol-water mixture, show maximum absorption wavelengths around 277 nm and 284 nm, respectively.[7]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its constituent functional groups.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3100 | C-H stretching (aromatic and furan ring) |

| ~2850, ~2750 | C-H stretching (aldehyde) |

| ~1670 | C=O stretching (aldehyde) |

| ~1600, ~1450 | C=C stretching (aromatic and furan ring) |

| ~1177 | C-O-C stretching (furan ring) |

Note: These are approximate values based on typical ranges for these functional groups. The value of ~1177 cm⁻¹ is specifically mentioned for the C-O-C of furfural in a study of related compounds.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound will show distinct signals for the aldehydic proton, the protons on the furan ring, and the protons on the phenyl ring. The chemical shifts (δ) are influenced by the electronic environment of each proton.

| Proton | Approximate Chemical Shift (ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.5 - 10.0 | Singlet |

| Furan-H3 | 7.2 - 7.4 | Doublet |

| Furan-H4 | 6.8 - 7.0 | Doublet |

| Phenyl-H | 7.3 - 7.8 | Multiplet |

Note: These are estimated chemical shifts. The exact values and coupling constants would need to be determined from an experimental spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon | Approximate Chemical Shift (ppm) |

| Aldehyde (C=O) | 175 - 185 |

| Furan-C2 | 150 - 155 |

| Furan-C5 | 155 - 160 |

| Phenyl-C (ipso) | 128 - 132 |

| Phenyl-C (ortho, meta, para) | 125 - 130 |

| Furan-C3, Furan-C4 | 110 - 125 |

Note: These are estimated chemical shifts based on typical values for similar structures.

Experimental Protocols

The following section outlines detailed, step-by-step methodologies for the determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point is determined as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

Apparatus:

-

Capillary melting point apparatus

-

Sealed capillary tubes

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: Carefully observe the sample. Record the temperature at which the first liquid droplet is observed (T1) and the temperature at which the last solid crystal melts (T2).

-

Reporting: The melting point is reported as the range T1-T2.

Causality: A slow heating rate near the melting point is crucial for accurate determination, as it ensures that the temperature of the sample and the thermometer are in equilibrium. Impurities will typically cause a depression and broadening of the melting point range.

Solubility Determination (Qualitative)

This protocol provides a qualitative assessment of solubility in various solvents.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Pipettes

Procedure:

-

Sample Preparation: Place approximately 10-20 mg of this compound into a series of clean, dry test tubes.

-

Solvent Addition: To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO), hexane).

-

Mixing: Vigorously mix the contents of each test tube using a vortex mixer for 30-60 seconds.

-

Observation: Visually inspect each tube for the presence of undissolved solid.

-

Classification:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely undissolved.

-

Causality: This method relies on the principle of "like dissolves like." The solubility of this compound in a given solvent is dependent on the balance of intermolecular forces between the solute and the solvent.

UV-Vis Spectroscopy

This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of this compound.

Apparatus:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks

-

Pipettes

Procedure:

-

Solvent Selection: Choose a UV-transparent solvent in which this compound is soluble (e.g., ethanol, methanol, or acetonitrile).

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent. From this stock solution, prepare a series of dilutions to a final concentration suitable for measurement (typically in the µg/mL range).

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to perform a baseline correction over the desired wavelength range (e.g., 200-400 nm).

-

Sample Measurement: Rinse a cuvette with the sample solution, then fill it and place it in the sample holder of the spectrophotometer.

-

Data Acquisition: Scan the sample over the selected wavelength range and record the absorbance spectrum.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Causality: The absorbance of UV-Vis radiation by a molecule corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorbance is characteristic of the electronic structure of the molecule.

FT-IR Spectroscopy

This protocol describes the acquisition of an FT-IR spectrum of solid this compound using the KBr pellet method.

Apparatus:

-

FT-IR spectrometer

-

Agate mortar and pestle

-

Hydraulic press and pellet die

-

Infrared-grade potassium bromide (KBr)

Procedure:

-

Sample Preparation: Dry both the this compound sample and the KBr powder thoroughly to remove any moisture.

-

Grinding: Place a small amount of KBr (approx. 100-200 mg) in the agate mortar and grind it to a fine powder. Add a small amount of the sample (approx. 1-2 mg) and continue grinding until a homogeneous mixture is obtained.

-

Pellet Formation: Transfer the mixture to the pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Background Scan: Perform a background scan with an empty sample compartment.

-

Sample Scan: Acquire the spectrum of the sample.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Causality: Infrared radiation causes vibrations of the chemical bonds within a molecule. The frequency of these vibrations is dependent on the bond strength and the masses of the atoms involved, making FT-IR a powerful tool for functional group identification.

NMR Spectroscopy

This protocol details the preparation of a sample of this compound for NMR analysis.

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Pipettes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of this compound (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a clean NMR tube.

-

Instrument Setup: Insert the NMR tube into the spinner and place it in the NMR spectrometer.

-

Data Acquisition: Set up the desired NMR experiment (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) and acquire the data.

-

Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, baseline correction) and analyze the resulting spectrum to determine chemical shifts, coupling constants, and multiplicities.

Causality: NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin will align in a magnetic field. The absorption of radiofrequency radiation causes these nuclei to transition between spin states. The frequency at which this occurs is highly sensitive to the local electronic environment, providing detailed structural information.

Visualizations

Experimental Workflow for Physicochemical Characterization

Caption: Workflow for the physicochemical characterization of this compound.

Logical Relationship of Spectroscopic Data

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C11H8O2 | CID 2769420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. 5-フェニル-2-フルアルデヒド 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 5-(Hydroxymethyl)furfural | C6H6O3 | CID 237332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Phenyl-2-furaldehyde: A Technical Guide

Introduction

5-Phenyl-2-furaldehyde, a heterocyclic aromatic aldehyde, serves as a pivotal intermediate in the synthesis of a diverse array of pharmaceutical and materialistic compounds. Its unique molecular architecture, featuring a phenyl group appended to a furan-2-carbaldehyde core, imparts it with distinct chemical reactivity and biological activity. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in research and development. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Infrared (IR) spectroscopy. These techniques offer a comprehensive fingerprint of the molecule, enabling unambiguous identification and characterization.

The strategic placement of the phenyl and aldehyde functionalities on the furan ring creates a conjugated system that significantly influences the electronic environment of each atom. This guide will delve into the interpretation of the spectral data, explaining the causality behind the observed chemical shifts and vibrational frequencies. By understanding these spectroscopic signatures, researchers can confidently identify this compound, assess its purity, and gain insights into its chemical behavior.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure and atom numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. The ¹H NMR spectrum is then acquired on a spectrometer operating at a frequency of 300-500 MHz. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Data Summary:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 9.69 | s | 1H | H (Aldehyde) |

| 7.72 - 7.80 | m | 2H | H (Phenyl, ortho) |

| 7.40 - 7.55 | m | 3H | H (Phenyl, meta and para) |

| 7.58 | d | 1H | H (Furan, C3) |

| 7.35 | d | 1H | H (Furan, C4) |

Interpretation:

The ¹H NMR spectrum of this compound provides a wealth of information about its proton environment.

-

Aldehyde Proton: The most downfield signal, a sharp singlet at approximately 9.69 ppm, is characteristic of the aldehyde proton. Its significant deshielding is due to the strong electron-withdrawing effect of the adjacent carbonyl group and the anisotropic effect of the carbonyl double bond.

-

Aromatic Protons: The protons on the phenyl ring appear as a complex multiplet between 7.40 and 7.80 ppm. The two ortho protons are typically the most deshielded due to their proximity to the electron-withdrawing furan ring. The meta and para protons resonate at slightly higher fields.

-

Furan Protons: The two protons on the furan ring appear as doublets. The proton at the C3 position (adjacent to the aldehyde group) is deshielded and appears at a lower field (around 7.58 ppm) compared to the proton at the C4 position (around 7.35 ppm). The coupling between these two protons (a typical ³J coupling of ~3.5 Hz) results in the doublet splitting pattern.

Caption: ¹H NMR spectral correlations for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired on the same sample solution prepared for ¹H NMR spectroscopy. A proton-decoupled sequence is used to simplify the spectrum, resulting in single lines for each unique carbon atom. The spectrometer frequency for ¹³C is usually around 75-125 MHz.

Data Summary:

| Chemical Shift (ppm) | Assignment |

| 177.5 | C (Aldehyde) |

| 158.0 | C5 (Furan) |

| 152.9 | C2 (Furan) |

| 131.5 | C (Phenyl, ipso) |

| 129.5 | C (Phenyl, para) |

| 129.0 | C (Phenyl, meta) |

| 125.0 | C (Phenyl, ortho) |

| 122.0 | C3 (Furan) |

| 110.0 | C4 (Furan) |

Interpretation:

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound.

-

Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded, appearing at approximately 177.5 ppm.

-

Furan Carbons: The furan carbons exhibit a range of chemical shifts. C5, attached to the phenyl group, and C2, attached to the aldehyde, are the most downfield of the furan ring carbons due to substitution and conjugation effects, appearing around 158.0 and 152.9 ppm, respectively. C3 and C4 resonate at higher fields, around 122.0 and 110.0 ppm.

-

Phenyl Carbons: The phenyl carbons show distinct signals. The ipso-carbon (the carbon attached to the furan ring) is found around 131.5 ppm. The para, meta, and ortho carbons are observed at approximately 129.5, 129.0, and 125.0 ppm, respectively.

Caption: ¹³C NMR spectral correlations for this compound.

Infrared (IR) Spectroscopy

Experimental Protocol:

The IR spectrum of this compound can be obtained using various techniques. For a solid sample, a common method is Attenuated Total Reflectance (ATR), where the sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or germanium). Alternatively, the sample can be prepared as a KBr pellet. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretch (Aromatic/Furan) |

| ~2820, ~2720 | Medium | C-H stretch (Aldehyde) |

| ~1670 | Strong | C=O stretch (Aldehyde) |

| ~1590, ~1480 | Medium-Strong | C=C stretch (Aromatic/Furan) |

| ~1177 | Strong | C-O-C stretch (Furan) |

| ~760, ~690 | Strong | C-H out-of-plane bend (Aromatic) |

Interpretation:

The IR spectrum reveals the key functional groups present in this compound.

-

C-H Stretching: The absorptions around 3100 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic phenyl and furan rings. The two medium intensity bands at approximately 2820 and 2720 cm⁻¹ are the characteristic Fermi resonance doublet for the aldehyde C-H stretch.

-

Carbonyl Stretching: A very strong and sharp absorption band around 1670 cm⁻¹ is indicative of the C=O stretching vibration of the conjugated aldehyde. The conjugation with the furan ring lowers the frequency from that of a typical saturated aldehyde.

-

C=C Stretching: The bands in the 1590-1480 cm⁻¹ region are due to the C=C stretching vibrations of the phenyl and furan rings.

-

C-O-C Stretching: The strong absorption at approximately 1177 cm⁻¹ is attributed to the asymmetric stretching of the C-O-C bond within the furan ring.[1]

-

C-H Bending: The strong bands in the fingerprint region, particularly around 760 and 690 cm⁻¹, are characteristic of the out-of-plane C-H bending vibrations of the monosubstituted phenyl ring.

Caption: Correlation of functional groups in this compound with their characteristic IR absorption bands.

Conclusion

The spectroscopic data presented in this technical guide provide a robust and comprehensive characterization of this compound. The ¹H and ¹³C NMR spectra precisely map the proton and carbon environments, respectively, confirming the connectivity and electronic nature of the molecule. The IR spectrum provides definitive evidence for the key functional groups, namely the conjugated aldehyde and the aromatic systems. Together, these spectroscopic techniques serve as indispensable tools for researchers and scientists in the positive identification, purity assessment, and structural elucidation of this compound, thereby facilitating its application in drug development and materials science.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

SpectraBase. 5-Phenylfuran-2-carbaldehyde. Wiley-VCH GmbH. [Link]

- Varshney, M. M., Husain, A., & Parcha, V. (2013). Synthesis and characterization of 5-(Substituted phenyl)- 2- furfuraldehydes from substituted anilines. World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 1802-1806.

Sources

Theoretical Framework for Elucidating the Electronic Structure of 5-Phenyl-2-furaldehyde: A DFT and TD-DFT Approach

An In-depth Technical Guide

Abstract

5-Phenyl-2-furaldehyde is a pivotal precursor in the synthesis of polyfunctionalized heterocyclic compounds, demonstrating significant potential in pharmacological applications, including antimicrobial and antitumor activities.[1] A profound understanding of its electronic structure is fundamental to predicting its reactivity, metabolic stability, and mechanism of action, thereby accelerating rational drug design and the development of novel materials. This technical guide delineates a robust computational methodology, grounded in Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), to comprehensively characterize the electronic properties of this compound. We will explore the causality behind the selection of computational parameters and detail the protocols for analyzing optimized molecular geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and simulated electronic absorption spectra. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical chemistry to understand and harness the potential of furan-based scaffolds.

Introduction: The Significance of this compound

The furan moiety is a privileged scaffold in medicinal chemistry, present in numerous natural and synthetic compounds with a wide array of pharmacological properties.[1] The introduction of a phenyl group at the 5-position of the furaldehyde core creates this compound, a molecule with an extended π-conjugated system. This structural modification significantly influences its electronic distribution, chemical reactivity, and biological interactions.

The aldehyde functional group serves as a versatile handle for further chemical modifications, such as Knoevenagel condensations and the formation of Schiff bases, allowing for the synthesis of diverse compound libraries.[1][2] Understanding the electronic landscape of the parent molecule is therefore critical. Key questions that theoretical studies can address include:

-

Which sites on the molecule are most susceptible to nucleophilic or electrophilic attack?

-

What is the molecule's kinetic stability and chemical reactivity?[3]

-

How does the molecule absorb light, and what are the nature of its electronic transitions?

This guide provides a validated workflow to answer these questions, leveraging modern computational techniques to build a predictive model of the molecule's electronic behavior.

Part 1: The Computational Methodology - A Self-Validating System

The cornerstone of a reliable theoretical study is a well-chosen and validated computational protocol. Our approach is based on Density Functional Theory (DFT), a quantum mechanical method that offers an excellent balance between accuracy and computational cost for molecules of this size.[4]

Rationale for Method Selection

-

Density Functional Theory (DFT): We employ DFT because of its proven success in describing the electronic structure of organic molecules. Specifically, the B3LYP hybrid functional is selected. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic exchange effects in conjugated systems compared to pure DFT functionals.[5]

-

Basis Set Selection: The 6-311++G(d,p) basis set is chosen for all calculations.[4][5]

-

6-311G: A triple-zeta basis set that provides a flexible description of the valence electrons.

-

++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately describing the behavior of electrons far from the nucleus, which is important for systems with potential charge delocalization and for calculating properties like electron affinity.

-

(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for non-spherical distortion of the electron orbitals, which is essential for accurately modeling chemical bonds.

-

-

Excited State Calculations (TD-DFT): To investigate the UV-Visible absorption spectrum, Time-Dependent DFT (TD-DFT) is the method of choice.[6] It provides reliable predictions of electronic transition energies and oscillator strengths, allowing for a direct comparison with experimental spectra.[7][8]

Experimental Protocol: Computational Workflow

The following protocol outlines the step-by-step procedure for conducting the theoretical analysis using a standard computational chemistry package like Gaussian.

-

Structure Input: Construct the 3D structure of this compound.

-

Geometry Optimization:

-

Perform a full geometry optimization without constraints using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule.[4]

-

Keyword Example: #p B3LYP/6-311++G(d,p) Opt

-

-

Frequency Calculation:

-

Perform a frequency calculation at the same level of theory on the optimized geometry.

-

Confirm that the structure corresponds to a true energy minimum by ensuring the absence of imaginary frequencies. This step also yields thermodynamic properties and zero-point vibrational energy.

-

Keyword Example: #p B3LYP/6-311++G(d,p) Freq

-

-

Electronic Structure Analysis:

-

From the optimized structure's output file, extract data for HOMO-LUMO analysis and Molecular Electrostatic Potential (MEP) mapping.

-

-

UV-Vis Spectrum Simulation (TD-DFT):

-

Using the optimized geometry, perform a TD-DFT calculation to compute the first 10-20 singlet excited states.

-

Keyword Example: #p TD(NStates=20, Singlets) B3LYP/6-311++G(d,p)

-

Workflow Diagram

Caption: Frontier Molecular Orbital energy gap diagram.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density, providing an intuitive visualization of the charge distribution on the molecular surface. [9]It is an invaluable tool for predicting how the molecule will interact with other charged species. [10][11]

-

Negative Potential (Red/Yellow): These regions are electron-rich and represent the most likely sites for electrophilic attack. For this compound, the most negative potential is expected to be localized on the oxygen atom of the carbonyl group (C=O) due to its high electronegativity and lone pairs of electrons.

-

Positive Potential (Blue): These regions are electron-poor and are susceptible to nucleophilic attack. The hydrogen atom of the aldehyde group and, to a lesser extent, the hydrogen atoms on the aromatic rings will exhibit positive potential.

-

Neutral Potential (Green): These regions, typically the carbon backbone of the aromatic rings, have a balanced potential.

The MEP map clearly indicates that the carbonyl oxygen is the primary site for protonation and hydrogen bonding interactions.

Simulated UV-Visible Spectrum (TD-DFT)

The TD-DFT calculation predicts the electronic absorption spectrum, which arises from electrons being promoted from occupied to unoccupied orbitals upon absorbing light. For a conjugated molecule like this compound, the most significant absorption band in the UV-Vis region will correspond to a π → π* transition. This transition involves the excitation of an electron from the HOMO (a π orbital) to the LUMO (a π* anti-bonding orbital). The calculated maximum absorption wavelength (λmax) can be directly compared with experimental data for validation. [12]

Conclusion and Future Directions

The theoretical framework presented in this guide provides a comprehensive and robust pathway for elucidating the electronic structure of this compound. By employing DFT and TD-DFT methods with the B3LYP functional and a 6-311++G(d,p) basis set, we can generate reliable predictions of its molecular geometry, reactivity, and spectroscopic properties.

The insights gained from this analysis are invaluable for the scientific community. For medicinal chemists, the MEP and HOMO-LUMO analyses provide a blueprint for designing derivatives with enhanced biological activity by identifying key sites for modification. For materials scientists, understanding the electronic transitions and HOMO-LUMO gap is crucial for developing novel organic electronic materials. This computational approach serves as a powerful predictive tool, enabling a more efficient, hypothesis-driven approach to research and development.

References

-

Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). This compound: Synthesis, Reactions and Biological Activities. Egyptian Journal of Chemistry, 58(2), 113-139.

-

Neumann, M., & Stolle, A. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2021(3), M1267.

-

Tomczyk, M., & Gudej, J. (2022). Comparative Review of Cardioprotective Potential of Various Parts of Sambucus nigra L., Sambucus williamsii Hance, and Their Products. Molecules, 27(19), 6279.

-

Narayan, V., Mishra, H. N., Prasad, O., & Sinha, L. (2011). Electronic structure, electric moments and vibrational analysis of 5-nitro-2-furaldehyde semicarbazone: A D.F.T. study. Computational and Theoretical Chemistry, 973(1-3), 20-27.

-

Varshney, M. M., Husain, A., & Parcha, V. (2013). Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines. World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 1802-1806.

-

Dhonnar, S. L., et al. (2021). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole Using DFT Theory Calculations. Advanced Journal of Chemistry-Section A, 4(3), 220-230.

-

National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database.

-

Sugumar, P., & Krithiga, R. (2017). MEP and Homo-Lumo analysis of (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde using DFT method. International Journal of Pure and Applied Mathematics, Special Issue.

-

El-Azhary, D. A., et al. (2015). DFT and PCM-TD-DFT investigation of the electronic structures and spectra of 5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone derivatives. Journal of Molecular Structure, 1084, 189-198.

-

ResearchGate (2024). Molecular electrostatic potential of molecules (5a–f) calculated at PBE0‐D3BJ/def2‐TZVP/SMDDMSO theory level. Scientific Figure.

-

Arivazhagan, M., Jeyavijayan, S., & Geethapriya, J. (2013). Conformational stability, vibrational spectra, molecular structure, NBO and HOMO-LUMO analysis of 5-nitro-2-furaldehyde oxime based on DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 104, 14-25.

-

Hamada, N., El Sekily, M. A., & Mancy, S. H. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. American Scientific Research Journal for Engineering, Technology, and Sciences, 61(1), 136-153.

-

Dhonnar, S. L., et al. (2021). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole Using DFT Theory Calculations. Advanced Journal of Chemistry-Section A, 4(3), 220-230.

-

Garcia-Ratés, M., & López, N. (2022). DFT and TD-DFT Study of the Chemical Effect in the SERS Spectra of Piperidine Adsorbed on Silver Colloidal Nanoparticles. Molecules, 27(17), 5462.

-

WuXi Chemistry (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi AppTec.

-

Singh, S., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports, 13(1), 12345.

-

Adamo, C., & Jacquemin, D. (2013). The calculations of excited-state properties with Time-Dependent Density Functional Theory. Chemical Society Reviews, 42(3), 845-856.

-

Ali, A. H., & Al-Salim, N. I. (2012). Synthesis and Spectral Study of 2-furaldehyde Thiourea Ligand and Their Complexes with Some Transition Metal (II). Journal of Basrah Researches (Sciences), 38(2), 1-10.

-

University of California, Berkeley (n.d.). Electrostatic Interactions Between Molecules. Lecture Notes.

-

Kozimor, S. A. (2014). Electronic Structure, Bonding and Reactivity in f-Element Chemistry. OSTI.GOV.

-

Varshney, M. M., Husain, A., & Parcha, V. (2013). SYNTHESIS AND CHARACTERIZATION OF 5-(SUBSTITUTED PHENYL)- 2- FURFURALDEHYDES FROM SUBSTITUTED ANILINES. World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 1802-1806.

-

Bibi, S., et al. (2021). DFT and TD-DFT studies of phenothiazine based derivatives as fluorescent materials for semiconductor applications. Materials Science in Semiconductor Processing, 134, 106036.

-

Alauddin, M., & Ripa, J. (2023). A TD-DFT Study for the Excited State Calculations of Microhydration of N-Acetyl-Phenylalaninylamide (NAPA). Computational Chemistry, 11(2), 29-43.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. acadpubl.eu [acadpubl.eu]

- 4. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conformational stability, vibrational spectra, molecular structure, NBO and HOMO-LUMO analysis of 5-nitro-2-furaldehyde oxime based on DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The calculations of excited-state properties with Time-Dependent Density Functional Theory - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. scirp.org [scirp.org]

- 9. asrjetsjournal.org [asrjetsjournal.org]

- 10. researchgate.net [researchgate.net]

- 11. mysite.science.uottawa.ca [mysite.science.uottawa.ca]

- 12. researchgate.net [researchgate.net]

5-Phenyl-2-furaldehyde molecular formula and molecular weight

An In-Depth Technical Guide to 5-Phenyl-2-furaldehyde: Synthesis, Reactivity, and Applications

Introduction

This compound, a bi-aromatic heterocyclic aldehyde, stands as a pivotal intermediate in the synthesis of complex organic molecules. Comprising a furan ring substituted with a phenyl group at the 5-position and an aldehyde at the 2-position, this compound merges the chemical reactivity of both aromatic systems, offering a versatile scaffold for chemical innovation. Its significance is particularly pronounced in the fields of medicinal chemistry and materials science, where it serves as a foundational building block for designing novel compounds with tailored biological activities and material properties. The furan moiety, often derived from biomass, positions this compound as a key player in the transition towards sustainable chemical synthesis. This guide provides an in-depth exploration of its chemical properties, synthesis methodologies, and applications, tailored for researchers and professionals in drug development.

Core Physicochemical and Structural Properties

A comprehensive understanding of a molecule's intrinsic properties is fundamental to its application. This compound is a solid at room temperature with a distinct melting point range. Its identity and purity are typically confirmed through a combination of spectroscopic and physical methods.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₈O₂ | [1][2] |

| Molecular Weight | 172.18 g/mol | [1][2] |

| IUPAC Name | 5-phenylfuran-2-carbaldehyde | [1] |

| CAS Number | 13803-39-9 | [1][2] |

| Appearance | Crystalline solid | [3] |

| Melting Point | 29-33 °C | [2][4] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(O2)C=O | [1] |

| InChI Key | BMJHNNPEPBZULA-UHFFFAOYSA-N | [1] |

Strategic Synthesis Methodologies

The synthesis of this compound can be accomplished through several strategic routes. The choice of method often depends on factors such as substrate availability, desired yield, scalability, and tolerance to various functional groups. The most prevalent and effective methods involve modern cross-coupling reactions and classical arylation techniques.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for their high efficiency and broad substrate scope. The Suzuki-Miyaura and Stille couplings are particularly effective for synthesizing this compound.

Causality Behind Experimental Choices:

-

Catalyst: Palladium complexes, such as those containing phosphine ligands (e.g., Pd(PPh₃)₄) or N-heterocyclic carbenes, are chosen for their ability to efficiently facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The specific ligand influences catalyst stability and reactivity.

-

Base (Suzuki Coupling): A base (e.g., Cs₂CO₃, K₂CO₃) is crucial for the activation of the boronic acid derivative, forming a more nucleophilic boronate species that readily undergoes transmetalation.

-

Solvent: Aprotic polar solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) are often used to ensure the solubility of reactants and intermediates throughout the catalytic cycle.

Generalized Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Generalized workflow for the Suzuki-Miyaura synthesis of this compound.

Protocol: Suzuki-Miyaura Synthesis of this compound [5]

-

Reaction Setup: In a round-bottom flask, combine 5-bromo-2-furaldehyde (1 equivalent), phenylboronic acid (1.2 equivalents), and a base such as cesium carbonate (Cs₂CO₃, 2 equivalents).

-

Solvent and Catalyst Addition: Add a suitable solvent, such as N-methylpyrrolidone (NMP). The reaction mixture is then degassed by bubbling nitrogen gas through it for 15-20 minutes to create an inert atmosphere.

-

Catalysis: Introduce the palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents), to the mixture.

-

Reaction Execution: Heat the mixture to 80-100 °C and stir until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.

Meerwein Arylation

A classic route to aryl-substituted furans is the Meerwein arylation, which involves the reaction of a diazonium salt with an activated alkene, in this case, the furan ring.[3][6]

Causality Behind Experimental Choices:

-

Diazotization: The reaction of an aniline with sodium nitrite and a strong acid (like HCl) at low temperatures (0-5 °C) is critical to form the diazonium salt. Low temperatures prevent the premature decomposition of this unstable intermediate.

-

Catalyst: A copper(II) salt, such as cupric chloride (CuCl₂), catalyzes the decomposition of the diazonium salt and facilitates the radical addition to the furan ring.

Protocol: Synthesis via Meerwein Arylation [3][6]

-

Diazonium Salt Preparation: Dissolve the substituted aniline (e.g., aniline, 1 equivalent) in a mixture of hydrochloric acid and water. Cool the solution to 0 °C in an ice bath.

-

Diazotization: Add a solution of sodium nitrite (NaNO₂, 1 equivalent) in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium chloride salt.

-

Arylation Reaction: In a separate flask, prepare a solution of 2-furaldehyde (1.5 equivalents) and cupric chloride (CuCl₂, catalytic amount) in a suitable solvent like acetone or water.

-

Addition: Slowly add the cold diazonium salt solution to the furaldehyde mixture with vigorous stirring.

-

Reaction Completion: Continue stirring for several hours at room temperature. The reaction progress can be monitored by the evolution of nitrogen gas.

-

Isolation: The product often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold water, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from the reactivity of its aldehyde functional group, which serves as a handle for extensive molecular elaboration. This allows for its use as a starting material for a wide array of more complex heterocyclic compounds.[5]

Key Reactions:

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base yields furfurylidene derivatives, which are important intermediates for various dyes and pharmaceuticals.[5]

-

Schiff Base Formation: Condensation with primary amines or hydrazides readily forms imines (Schiff bases), a common linkage in pharmacologically active molecules.[3][6]

-

Wittig Reaction: Reaction with phosphorus ylides provides a route to vinyl-furan derivatives.

-

Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, further expanding the range of accessible derivatives.

Caption: Key derivatization reactions of this compound.

Applications in Drug Discovery and Development

The furan nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. This compound serves as a crucial starting material for designing polyfunctionalized heterocyclic compounds with significant pharmacological potential.[5]

-

Antimicrobial Agents: Derivatives synthesized from this compound have shown promise as antimicrobial agents. The combination of the furan and phenyl rings can be modified to optimize interaction with microbial targets.

-

Antitumor Compounds: The rigid, planar structure of the 5-phenylfuran scaffold is a valuable template for developing intercalating agents or enzyme inhibitors for cancer therapy. Research has demonstrated that compounds derived from this molecule exhibit antitumor activities.[3][5][6]

-

Anti-inflammatory Agents: The furan ring is present in various compounds with anti-inflammatory properties. By modifying the substituents on the phenyl ring and derivatizing the aldehyde group, novel anti-inflammatory candidates can be synthesized and evaluated.[6]

The value of this compound in drug development lies in its ability to act as a rigid core structure from which various functional groups can be appended, allowing for systematic exploration of structure-activity relationships (SAR).

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential for laboratory safety. Based on aggregated GHS data, the compound presents several hazards.

-

Hazard Identification:

-

Precautionary Measures:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This compound is a high-value chemical intermediate with a rich and versatile chemistry. Its straightforward synthesis via modern catalytic methods and its capacity for extensive derivatization make it an indispensable tool for researchers. Particularly in drug discovery, its scaffold provides a robust platform for the development of novel therapeutics targeting a range of diseases. A thorough understanding of its synthesis, reactivity, and handling is paramount for unlocking its full potential in scientific research and development.

References

-

Title: this compound | C11H8O2 Source: PubChem - National Institutes of Health URL: [Link]

-

Title: this compound: Synthesis, reactions and biological activities Source: ResearchGate URL: [Link]

-

Title: 5-(4-Nitrophenyl)-2-furaldehyde | C11H7NO4 Source: PubChem - National Institutes of Health URL: [Link]

-

Title: Comparative Review of Cardioprotective Potential of Various Parts of Sambucus nigra L., Sambucus williamsii Hance, and Their Products Source: MDPI URL: [Link]

-

Title: (PDF) Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines Source: ResearchGate URL: [Link]

-

Title: 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route Source: PubMed - National Institutes of Health URL: [Link]

-

Title: SYNTHESIS AND CHARACTERIZATION OF 5-(SUBSTITUTED PHENYL)- 2- FURFURALDEHYDES FROM SUBSTITUTED ANILINES Source: ResearchGate URL: [Link]

-

Title: Oxidative Cleavage of β-Substituted Primary Alcohols in Flow Source: American Chemical Society URL: [Link]

Sources

- 1. This compound | C11H8O2 | CID 2769420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound , 96% , 13803-39-9 - CookeChem [cookechem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Senior Application Scientist's Technical Guide to 5-Phenyl-2-furaldehyde (CAS No. 13803-39-9)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenyl-2-furaldehyde is a pivotal heterocyclic aldehyde that serves as a versatile scaffold in modern organic synthesis and medicinal chemistry. Its unique structure, combining a furan ring with a phenyl substituent and a reactive aldehyde group, makes it a valuable precursor for a diverse range of complex molecules with significant pharmacological potential. This guide provides an in-depth examination of this compound, covering its fundamental physicochemical properties, robust synthetic methodologies with mechanistic insights, characteristic reactivity, and applications as a building block for bioactive compounds. Detailed, field-proven protocols and visual workflows are presented to empower researchers in leveraging this important chemical intermediate for advanced research and development projects.

Core Compound Identification and Properties

This compound, also known by its IUPAC name 5-phenylfuran-2-carbaldehyde, is an aromatic aldehyde.[1] It is structurally characterized by a furan ring substituted with a phenyl group at the 5-position and a formyl (aldehyde) group at the 2-position. This arrangement of functional groups provides multiple sites for chemical modification, underpinning its utility in synthetic chemistry.

Nomenclature and Chemical Identifiers

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized below. These data are critical for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Weight | 172.18 g/mol | [1][2] |

| Appearance | Light brown to yellow crystalline solid | [4] |

| Melting Point | 29-33 °C (lit.) | [2] |

| Boiling Point | 255-257 °C (dec.) (lit.) | |

| Flash Point | 110 °C (230 °F) - closed cup | |

| InChI Key | BMJHNNPEPBZULA-UHFFFAOYSA-N | [1] |

| SMILES | O=Cc1ccc(o1)-c2ccccc2 |

Spectroscopic Profile

Spectroscopic analysis is fundamental for confirming the identity and purity of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum is characterized by distinct signals for the aldehyde proton (singlet, δ ≈ 9.6-9.7 ppm), the aromatic protons of the phenyl ring (multiplet, δ ≈ 7.3-7.9 ppm), and the two coupled furan protons (doublets, δ ≈ 7.0-7.6 ppm).[4]

-

¹³C NMR Spectroscopy : Key resonances include the aldehyde carbonyl carbon (δ ≈ 178 ppm), and aromatic/furan carbons in the range of δ ≈ 110-160 ppm.[1]

-

Infrared (IR) Spectroscopy : The IR spectrum prominently displays a strong absorption band for the aldehyde C=O stretching vibration around 1680 cm⁻¹. Additional bands corresponding to C-O-C stretching of the furan ring (≈ 1170 cm⁻¹) and C=C/C-H vibrations of the aromatic systems are also observed.[4]

Synthesis Methodologies: A Mechanistic Perspective

The synthesis of 5-aryl-2-furaldehydes has been achieved through various methods, with palladium-catalyzed cross-coupling reactions being the most prevalent and efficient.[5] The choice of method is often dictated by the availability of starting materials, desired scale, and functional group tolerance.

Preferred Method: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation due to its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.[6] This makes it an ideal choice for the synthesis of this compound.[7]

Causality Behind Experimental Choices: The reaction couples an organohalide (5-bromo-2-furaldehyde) with an organoboron species (phenylboronic acid).[7]

-

Catalyst : A palladium(0) complex, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is used. The Pd(0) species is essential for the initial oxidative addition step with the organohalide, which initiates the catalytic cycle.[6][8]

-

Base : A base, typically potassium carbonate (K₂CO₃), is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[8][9] An inorganic base like K₂CO₃ is mild enough to prevent side reactions involving the sensitive aldehyde group.

-

Solvent System : A biphasic solvent system, such as Toluene/Ethanol/Water, is often employed. This ensures that both the organic-soluble reagents and the inorganic base can participate effectively in the reaction.[7]

Caption: High-level workflow for the Suzuki-Miyaura synthesis.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the synthesis of 5-aryl-furan-2-carbaldehydes.[7]

-

Reagent Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-furaldehyde (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

-

Solvent Addition : Add toluene (4 parts), ethanol (4 parts), and deionized water (3 parts) to the flask.

-

Catalyst Introduction : Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.), to the reaction mixture.

-

Inerting : Flush the flask with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction : Heat the mixture to 70-80°C and stir vigorously overnight (typically 12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Extraction : After cooling to room temperature, add deionized water (approx. 50 mL for a 1 mmol scale reaction) and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing : Combine the organic layers and wash with brine solution.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the resulting crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield pure this compound.

Alternative Synthetic Routes

-

Meerwein Arylation : This classic method involves the reaction of a diazonium salt, generated from an aniline derivative, with furfural in the presence of a copper salt catalyst.[4][10][11] While effective, it often requires stricter control of temperature (0-5°C for diazotization) and can generate more byproducts compared to modern cross-coupling methods.

-

Direct C-H Arylation : Advanced palladium-catalyzed methods allow for the direct coupling of aryl halides with 2-furaldehyde, activating the C-H bond at the 5-position of the furan ring.[12][13] This approach is highly atom-economical as it avoids the pre-functionalization required for Suzuki (boronic acid) or Stille (organotin) couplings.

Chemical Reactivity and Applications in Drug Discovery